molecular formula C18H20N4O2S2 B2474549 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034567-99-0

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2474549
CAS RN: 2034567-99-0
M. Wt: 388.5
InChI Key: LJTQNJUWIJUISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N4O2S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

Derivatives of celecoxib, a compound structurally related to N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, have been synthesized and characterized for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. Some compounds also displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications in treating HCV infections (Ş. Küçükgüzel et al., 2013).

Antitumor Properties

Research into the antitumor activities of related compounds, such as 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, has revealed promising activities against hepatocellular carcinoma (HepG2) cell lines. These findings underscore the potential for compounds within this class to serve as potent anti-tumor agents, highlighting the importance of further investigation into their mechanism of action and therapeutic efficacy (Sobhi M. Gomha et al., 2016).

Herbicidal Activity

Compounds related to N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, specifically N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, have been identified as a new group with herbicidal activity. This activity is mainly expressed as post-emergence activity on dicotyledonous weed species, indicating their potential utility in agricultural applications. This demonstrates the versatility of this chemical class in various fields beyond pharmaceuticals (J. Eussen et al., 1990).

properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c23-26(24,17-5-3-16(4-6-17)22-11-1-8-19-22)20-13-18(21-9-2-10-21)15-7-12-25-14-15/h1,3-8,11-12,14,18,20H,2,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTQNJUWIJUISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.